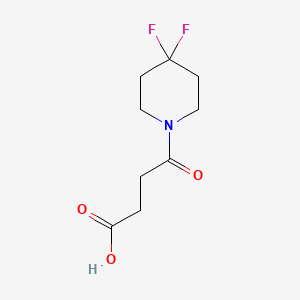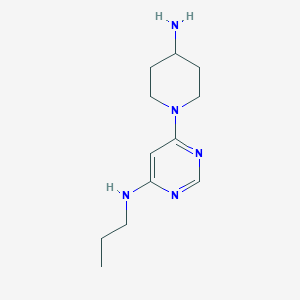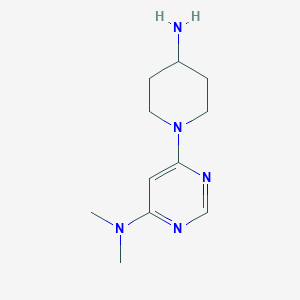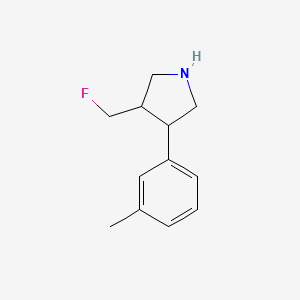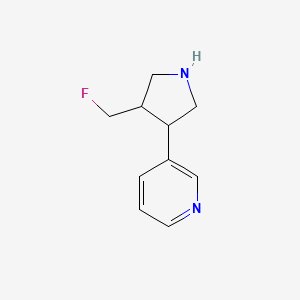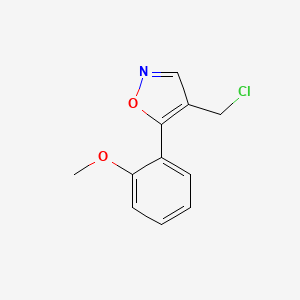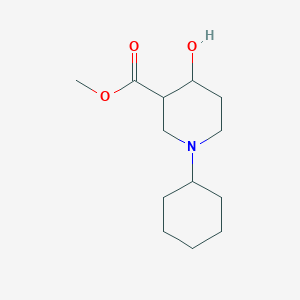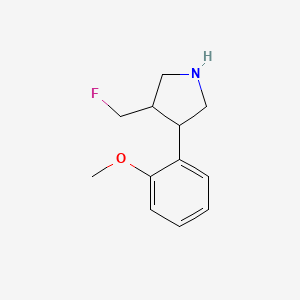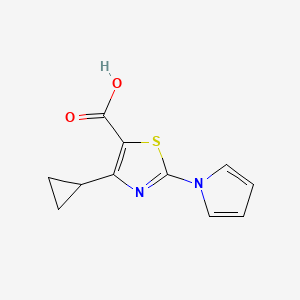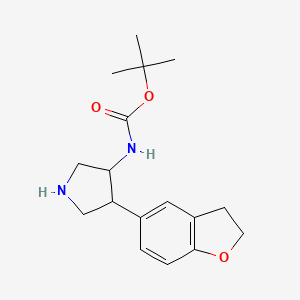![molecular formula C11H15ClN2O B1488535 4-Chloro-2-[(piperazin-1-yl)methyl]phenol CAS No. 1178498-52-6](/img/structure/B1488535.png)
4-Chloro-2-[(piperazin-1-yl)methyl]phenol
Overview
Description
4-Chloro-2-[(piperazin-1-yl)methyl]phenol is a chemical compound characterized by a chloro group attached to a phenol ring, which is further substituted with a piperazine moiety
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that 4-Chloro-2-[(piperazin-1-yl)methyl]phenol may have multiple potential targets.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-[(piperazin-1-yl)methyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby potentially increasing acetylcholine levels . This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine levels are typically reduced. Additionally, this compound may interact with other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered cell signaling in neurons, potentially affecting cognitive functions . Furthermore, this compound may impact gene expression by modulating the activity of transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound could affect metabolic pathways by interacting with enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, this compound may influence gene expression by interacting with transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes may play a role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It may be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding to serum proteins can affect its distribution and bioavailability in tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria could influence its interactions with enzymes and proteins involved in cellular metabolism and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and piperazine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the piperazine derivative.
Purification: The product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Piperazine derivatives and other reduced forms.
Substitution Products: A wide range of functionalized derivatives based on the substituent used.
Scientific Research Applications
4-Chloro-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of phenolic compounds with biological targets.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-2-(piperazin-1-yl)pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a phenol group.
2-Chlorophenyl Piperazine Derivatives: These compounds also feature a chloro group and a piperazine moiety but differ in their substitution patterns.
Uniqueness: 4-Chloro-2-[(piperazin-1-yl)methyl]phenol is unique due to its specific combination of a chloro group, phenol ring, and piperazine moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(piperazin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKMPXCUPCYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
